molecular formula C16H13ClFN5OS B2604529 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 577988-07-9

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No. B2604529
CAS RN: 577988-07-9
M. Wt: 377.82
InChI Key: DCVQUOHNCZJGOZ-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains functional groups such as amine, triazole, sulfanyl, and acetamide .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound has a complex structure with multiple rings and functional groups .

Scientific Research Applications

Anticancer Activity

Some novel sulfonamide derivatives, including compounds structurally related to the one , have shown cytotoxic activity against cancer cell lines. For instance, Ghorab et al. (2015) synthesized sulfonamide derivatives and screened them for their anticancer activity against breast and colon cancer cell lines. One compound exhibited significant potency against breast cancer cell lines, demonstrating the potential of these derivatives as anticancer agents Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.

Antimicrobial Activity

MahyavanshiJyotindra et al. (2011) reported on the synthesis and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011.

Vibrational Spectroscopy and Quantum Computational Approach

Jenepha Mary, S., Pradhan, Dr Sayantan, & James, C. (2022) characterized an antiviral active molecule structurally related to the compound in focus. The study provided insight into its vibrational signatures and the effects of rehybridization and hyperconjugation on its dimer molecule, using density functional theory and vibrational spectroscopy. This research offers a deeper understanding of the molecular and electronic structure, crucial for designing drugs with enhanced antiviral activities Jenepha Mary, S., Pradhan, Dr Sayantan, & James, C., 2022.

Synthesis and Characterization of Derivatives

Research by Ghelani, Satish M., & Naliapara, Y. (2016) involved the synthesis and characterization of 1,3‐disubstituted‐1,4‐benzodiazepine derivatives starting from a compound similar to the one . This study underlines the importance of synthetic chemistry in developing new therapeutic agents with potential applications in treating various diseases Ghelani, Satish M., & Naliapara, Y., 2016.

Anti-Inflammatory Activity

Karande, N., & Rathi, L. (2017) synthesized and evaluated the anti-inflammatory activity of derivatives similar to the compound in focus. Their study demonstrated that specific derivatives exhibited remarkable activity against carrageenan-induced paw edema in rats, suggesting potential for developing new anti-inflammatory agents Karande, N., & Rathi, L., 2017.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the searched resources. It’s always recommended to handle such compounds with appropriate safety measures .

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5OS/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)19)25-9-14(24)20-13-8-4-3-7-12(13)18/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVQUOHNCZJGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

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